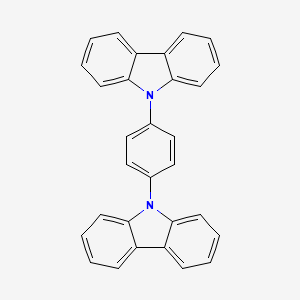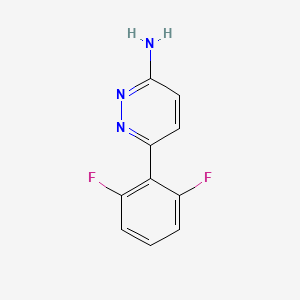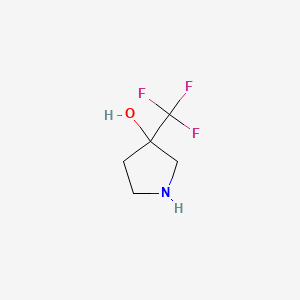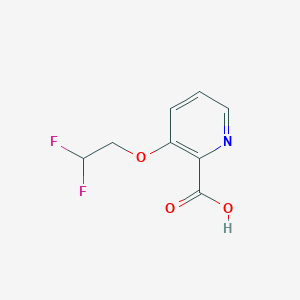
1,4-二(9H-咔唑-9-基)苯
描述
1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2 . It is also known by other names such as 9-(4-carbazol-9-ylphenyl)carbazole and 1,4-bis(N-carbazolyl)benzene . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been designed and synthesized by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of 1,4-Di(9H-carbazol-9-yl)benzene is non-planar due to steric repulsion of hydrogen atoms and takes a curved conformation with angles 45.5°–55.9° between the carbazole and aryl substituents planes .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis
1,4-Di(9H-carbazol-9-yl)benzene has a molecular weight of 408.5 g/mol . It has a high glass transition temperature between 148 and 165 °C . The compound has a high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .科学研究应用
发光二极管 (LED) 技术
宽带隙材料 3,4-二(9H-咔唑-9-基)苯由于其能带隙化学性质和热活化延迟荧光特性,已应用于 LED 物理领域 .
有机发光二极管 (OLED)
类似于四苯基吡嗪修饰的 1,3-二(9H-咔唑-9-基)苯 (mCP) 的化合物已用作掺杂 OLED 中的主体材料。这些材料被称为聚集诱导发光 (AIEgens),可以提高 OLED 的性能 .
空穴传输材料 (HTMs)
基于 4-(9H-咔唑-9-基)三苯胺衍生物的新型 HTMs 由于其在电子器件中的有利特性而被开发出来。这些材料通过 Suzuki 偶联反应合成,并在各种电子元件中得到应用 .
电致变色器件 (ECDs)
基于 1,4-双((9H-咔唑-9-基)甲基)苯的电致变色聚合物已被研究用于其吸收光谱和开关动力学。这些材料用于构建双层柔性 ECDs .
作用机制
Target of Action
The primary target of 1,4-Di(9H-carbazol-9-yl)benzene is the organic light-emitting diodes (OLEDs) . It is used as a host material for efficient blue phosphorescent light-emitting diodes .
Mode of Action
1,4-Di(9H-carbazol-9-yl)benzene interacts with its targets by enhancing the performance of OLEDs. It exhibits better thermal and conformational stability and carrier capacity, and higher emission efficiency in the film state than those of mCP .
Pharmacokinetics
It’s worth noting that the compound exhibits good thermal stability .
Result of Action
The use of 1,4-Di(9H-carbazol-9-yl)benzene results in OLEDs with enhanced performance. Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance .
Action Environment
The action of 1,4-Di(9H-carbazol-9-yl)benzene is influenced by environmental factors such as temperature. Its thermal stability contributes to its efficacy and stability in the operational environment of OLEDs .
未来方向
Carbazole-based compounds have been increasingly studied due to their emerging applicability in organic light-emitting diodes (OLEDs) . The development of fluorogens with deep-red emission is one of the hottest topics of investigation in the field of bio/chemosensors and bioimaging . The characterized electrochromic properties depicted that the as-prepared polycarbazoles had a satisfactory application prospect as an electrode for the electrochromic devices .
属性
IUPAC Name |
9-(4-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQTZDVSUPPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)


![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422582.png)
![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)


![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)